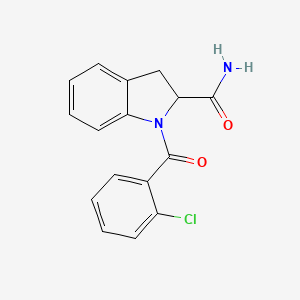

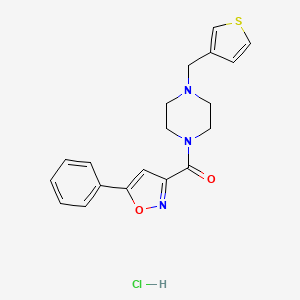

1-(2-Chlorobenzoyl)indoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

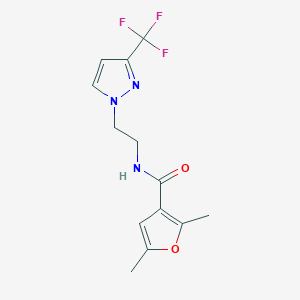

1-(2-Chlorobenzoyl)indoline-2-carboxamide is a compound that has been studied for its potential antitubercular and antitumor activities . It belongs to the class of indole-2-carboxamides, which have been identified as inhibitors of various classes of compounds, including the mycobacterial membrane protein large 3 transporter (MmpL3) .

Synthesis Analysis

The synthesis of indole-2-carboxamides involves the use of various synthetic strategies . In one method, compounds were designed and synthesized using a focused protease library . The synthetic method involved the use of WSC.HCl, which is the same as EDCI used as hydrochloric salt. HOBt is used for the synthesis of peptides and the conversion of carboxylic acid to the amide .Molecular Structure Analysis

The molecular structure of 1-(2-Chlorobenzoyl)indoline-2-carboxamide is based on the indole scaffold, which consists of a benzene ring fused with a five-membered nitrogenous ring . This structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1H-indole or 1-azacinole) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(2-Chlorobenzoyl)indoline-2-carboxamide are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the process is carefully controlled to ensure the correct product is formed .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Chlorobenzoyl)indoline-2-carboxamide are influenced by its molecular structure. The indoline structure is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The presence of the indole scaffold in the compound can improve its physicochemical properties compared to other bicyclic structures .Aplicaciones Científicas De Investigación

Chemical Synthesis and Drug Discovery

Compounds with the indoline structure, such as "1-(2-Chlorobenzoyl)indoline-2-carboxamide," are of significant interest in the field of chemical synthesis and drug discovery. Indole and its derivatives are known for their presence in numerous pharmacologically active compounds. The structural motif of indolines is often explored for its therapeutic potential, including as inhibitors for various biological targets. Research on indole synthesis, like the comprehensive review by Taber and Tirunahari (2011), highlights the importance of indole alkaloids and their synthetic accessibility, which is crucial for developing new medications (Taber & Tirunahari, 2011).

Antiviral and Chemoprotective Agents

The exploration of compounds for their antiviral and chemoprotective properties is another area where "1-(2-Chlorobenzoyl)indoline-2-carboxamide" could be potentially relevant. For instance, the indolylarylsulfones have been recognized for their potency as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors, showcasing the indole moiety's utility in antiviral research (Famiglini & Silvestri, 2018).

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Chlorobenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, MmpL3, by forming hydrogen bonds . This interaction inhibits the activity of MmpL3, thereby disrupting the synthesis of the cell wall in Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of MmpL3 disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the inhibition of bacterial growth .

Pharmacokinetics

They can bind to multiple receptors, which may influence their bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis pathway, the compound prevents the bacteria from proliferating .

Direcciones Futuras

The future directions for the study of 1-(2-Chlorobenzoyl)indoline-2-carboxamide could involve further investigation of its antitubercular and antitumor activities . Additionally, more research could be conducted to explore its potential as a multi-target antiproliferative agent . Further optimization and characterization of this compound could also be beneficial .

Propiedades

IUPAC Name |

1-(2-chlorobenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-12-7-3-2-6-11(12)16(21)19-13-8-4-1-5-10(13)9-14(19)15(18)20/h1-8,14H,9H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKCVEHVZXIBRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorobenzoyl)indoline-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2895709.png)

![N-(3-methoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2895713.png)

![2-(4-Fluorophenyl)sulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2895714.png)

![ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate](/img/structure/B2895717.png)

![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2895724.png)